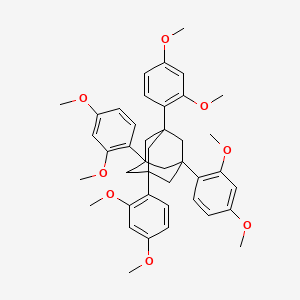

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane

Übersicht

Beschreibung

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane is a useful research compound. Its molecular formula is C42H48O8 and its molecular weight is 680.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Storage and Inclusion Complexes

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane (TDA) has been utilized in molecular storage solutions for incorporating small molecules in crystalline matrices. This is significant for structure elucidation, decontamination, and slow release of active ingredients. TDA shows an unusual level of polymorphism in its crystalline state and the ability to include a variety of small molecules in its crystal lattices, such as ethanol or trifluorobenzene. This property is advantageous for uptake and release schemes for different molecules like nitromethane and benzene (Schwenger, Frey, & Richert, 2015).

Safe Storage and Handling of Reagents

TDA has been found effective in forming crystalline inclusion complexes with reactive, toxic, or malodorous reagents (e.g., benzoyl chloride, acetyl chloride). The resulting crystals are stable and free of the problematic properties of the free reagents. This suggests potential applications in safer storage, handling, and delivery of reagents, and possibly in synthetic protocols that do not require fume hoods (Schwenger, Frey, & Richert, 2016).

Co-crystallization for Structure Elucidation

TDA is useful as a chaperone for co-crystallization of small molecules that do not readily crystallize by themselves. The co-crystals are often beneficial for structure elucidation, especially when small molecules are encapsulated in the crystal lattice of TDA during rapid thermal crystallization. This property extends to co-crystallization of two solids, broadening the scope of its applications (Rami et al., 2021).

Hydrogen Bonding and Crystal Structures

Studies on the crystal structure of derivatives of TDA, like tetrakis(4-ethynylphenyl)methane, have revealed the formation of interwoven diamondoid lattices formed by weak hydrogen bonds between acetylenic groups. This indicates potential in the formation of non-symmetrical networks and the exploration of weak interactions in crystal engineering (Galoppini & Gilardi, 1999).

Synthesis and Catalysis

TDA derivatives have been tested as catalysts in reactions like epoxidation and hydroxylation, displaying behaviors that can be attributed to the electron-donating effect of methoxy groups. This indicates a role in catalysis, particularly with manganese and iron complexes (Baciocchi et al., 1997).

Eigenschaften

IUPAC Name |

1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48O8/c1-43-27-9-13-31(35(17-27)47-5)39-21-40(32-14-10-28(44-2)18-36(32)48-6)24-41(22-39,33-15-11-29(45-3)19-37(33)49-7)26-42(23-39,25-40)34-16-12-30(46-4)20-38(34)50-8/h9-20H,21-26H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQDTNQKIOUQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=C(C=C(C=C5)OC)OC)C6=C(C=C(C=C6)OC)OC)C7=C(C=C(C=C7)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-hydroxy-1-[(2S)-oxan-2-yl]indazole-5-carboxylate](/img/structure/B8217863.png)

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)

![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)

![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)

![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)

![Copper peptide;GHK-Cu; GHK copper; CG-copper peptide; [N2-(N-Glycyl-L-histidyl)-L-lysinato(2-)]copper](/img/structure/B8217913.png)

![4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)

![[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)